molecular formula C22H29N3OS B6140010 N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea

N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B6140010
M. Wt: 383.6 g/mol
InChI Key: KZMKKHGMDGPXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic applications, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell types, suggesting that it may protect against oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea in laboratory experiments is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosages and administration routes for this compound in various experimental settings. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of laboratory experiments.

Synthesis Methods

N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized through various methods, including the reaction of N,N-dibenzylthiourea with 3-(4-morpholinyl)propylamine in the presence of a base such as NaOH or KOH. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of this compound.

properties

IUPAC Name

1,1-dibenzyl-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c27-22(23-12-7-13-24-14-16-26-17-15-24)25(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKKHGMDGPXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.